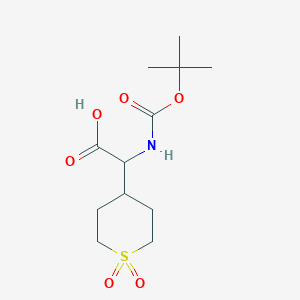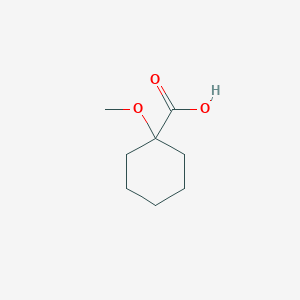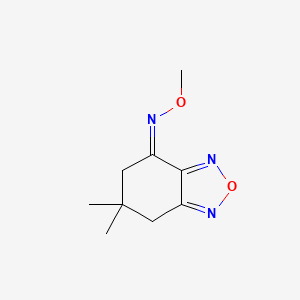
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H21NO6S and its molecular weight is 307.36. The purity is usually 95%.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is crucial for the protection of amino acids and peptides during synthesis. A quantitative method for cleaving the Boc group from N-blocked amino acids and peptides using perchloric acid in acetic acid has been developed. This method facilitates the accurate determination of the Boc derivative, showcasing the importance of the Boc group in synthetic chemistry (Ehrlich-Rogozinski, 1974).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
A study on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those protected by the Boc group, highlights the utility of this protective group in the development of polymers with significant specific rotation and potential helical conformation. This research emphasizes the role of Boc-protected amino acids in creating advanced materials with unique optical properties (Gao, Sanda, & Masuda, 2003).
Synthesis of Aldehyde Building Blocks
The synthesis of various Boc-protected compounds for use in combinatorial solid-phase synthesis demonstrates the versatility of the Boc group in protecting sensitive functional groups during complex chemical syntheses. This approach enables the generation of novel peptide isosteres, highlighting the Boc group's critical role in medicinal chemistry and drug discovery (Groth & Meldal, 2001).
C-Alkylation of Peptides
The Boc group has been used to protect peptides during the C-alkylation process, allowing for the modification of peptide backbones and the synthesis of peptides containing alkylated aminomalonic acid residues. This process is essential for developing peptides with altered properties, demonstrating the Boc group's utility in peptide engineering (Matt & Seebach, 1998).
Preparation of N-t-Butoxycarbonyl Derivatives
The use of di-t-butyl dicarbonate for forming N-t-butoxycarbonyl (Boc) derivatives of amino acids illustrates a practical method for protecting amino groups. This technique is vital for the synthesis of peptides and amino acid derivatives, showcasing the Boc group's importance in facilitating chemical reactions under mild conditions and enhancing the selectivity of protective group strategies (Tarbell, Yamamoto, & Pope, 1972).
Eigenschaften
IUPAC Name |
2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQPKCZYHYRQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid | |
CAS RN |
1822544-80-8 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)


![(Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2600898.png)



![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2600909.png)

